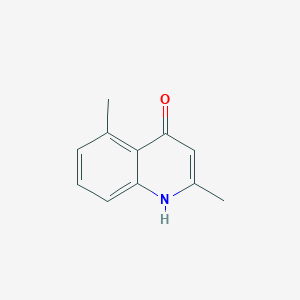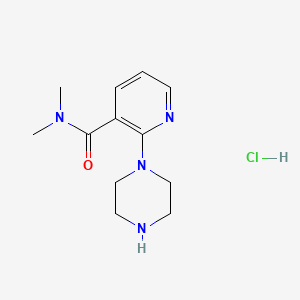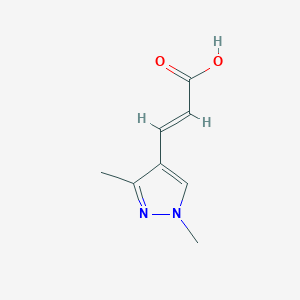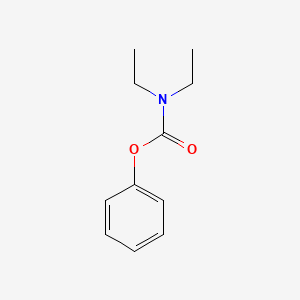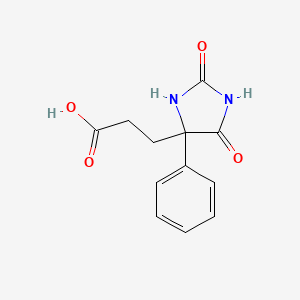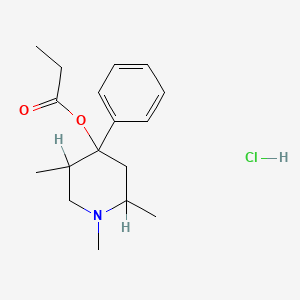
Trimeperidine Hydrochloride (1.0 mg/mL in DMSO)
Vue d'ensemble
Description
La triméperidine, également connue sous le nom de Promédol, est un analgésique opioïde qui est un analogue de la prodine. Elle a été développée au début des années 1950 en URSS lors de recherches sur le médicament apparenté la péthidine. La triméperidine possède quatre isomères structuraux, dont deux sont actifs : l’isomère gamma, la triméperidine, et l’isomère bêta, l’isopromedol . Elle possède environ la moitié de la puissance de la morphine comme analgésique et a été largement utilisée pour le traitement de la douleur .
Méthodes De Préparation
La triméperidine est synthétisée par une série de réactions chimiques impliquant des dérivés de la pipéridine. La voie de synthèse implique généralement l’estérification du 1,2,5-triméthyl-4-phényl-pipéridin-4-ol avec l’acide propionique . Les conditions de réaction comprennent l’utilisation de catalyseurs acides et de températures contrôlées pour assurer la formation de l’ester souhaité. Les méthodes de production industrielle suivent des voies de synthèse similaires, mais sont mises à l’échelle pour s’adapter à des quantités plus importantes et peuvent impliquer des étapes de purification supplémentaires pour garantir la pureté du produit final .
Analyse Des Réactions Chimiques
La triméperidine subit diverses réactions chimiques, notamment :
Oxydation : La triméperidine peut être oxydée pour former des cétones ou des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir la triméperidine en ses alcools ou amines correspondants.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l’hydrure de lithium aluminium et des nucléophiles comme le méthylate de sodium. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .
4. Applications de la recherche scientifique
La triméperidine a plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée comme composé de référence dans l’étude des interactions des récepteurs opioïdes et le développement de nouveaux analgésiques.
Biologie : La triméperidine est utilisée dans la recherche pour comprendre les mécanismes de la douleur et de l’analgésie au niveau moléculaire.
Médecine : Elle est utilisée dans la recherche clinique pour évaluer son efficacité et son innocuité en tant qu’analgésique pour divers types de douleur, notamment la douleur postopératoire et la douleur chronique.
Applications De Recherche Scientifique
Trimeperidine has several scientific research applications:
Chemistry: It is used as a reference compound in the study of opioid receptor interactions and the development of new analgesics.
Biology: Trimeperidine is used in research to understand the mechanisms of pain and analgesia at the molecular level.
Medicine: It is used in clinical research to evaluate its efficacy and safety as an analgesic for various types of pain, including postoperative and chronic pain.
Mécanisme D'action
La triméperidine exerce ses effets en stimulant les récepteurs opioïdes du système nerveux central. Elle augmente l’activité du système réticulaire activateur du cerveau, conduisant à l’analgésie et à la sédation. Comparée à la morphine, la triméperidine a un effet analgésique plus faible et plus court, un impact moindre sur les centres respiratoire, vomitif et vagal, et ne provoque pas de spasme des muscles lisses (à l’exception du myomètre). Elle possède également des effets antispasmodiques et hypnotiques modérés .
Comparaison Avec Des Composés Similaires
La triméperidine est similaire à d’autres analgésiques opioïdes tels que :
Morphine : La triméperidine est environ deux fois moins puissante que la morphine et a une durée d’action plus courte.
Prodine : La triméperidine est un analogue de la prodine et partage des propriétés analgésiques similaires.
La particularité de la triméperidine réside dans ses isomères structuraux spécifiques et son profil équilibré d’effets analgésiques et antispasmodiques, ce qui la rend adaptée à diverses applications médicales .
Propriétés
IUPAC Name |
(1,2,5-trimethyl-4-phenylpiperidin-4-yl) propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2.ClH/c1-5-16(19)20-17(15-9-7-6-8-10-15)11-14(3)18(4)12-13(17)2;/h6-10,13-14H,5,11-12H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGVEUCDHRWIRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(CC(N(CC1C)C)C)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90924988 | |
| Record name | 1,2,5-Trimethyl-4-phenylpiperidin-4-yl propanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90924988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125-80-4 | |
| Record name | 4-Piperidinol, 1,2,5-trimethyl-4-phenyl-, 4-propanoate, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimeperidine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,5-Trimethyl-4-phenylpiperidin-4-yl propanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90924988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



